![molecular formula C15H15N3O B1396439 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-95-7](/img/structure/B1396439.png)
2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Vue d'ensemble
Description
“2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the molecular formula C15H15N3O . It belongs to the class of nitrogen ring junction heterocyclic compounds . This compound is part of the pyrazolo[1,5-a]pyrazin-4(5H)-one family, which has been studied for its potential applications in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one, including “this compound”, has been reported in the literature . The synthesis involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . This reaction is performed under microwave-assisted one-step and solvent-free conditions, resulting in a good yield .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by various analytical techniques such as IR, (1)H NMR, HRMS and X-ray crystal diffraction . These techniques provide detailed information about the molecular structure and confirm the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety .
Applications De Recherche Scientifique
Anti-inflammatory Properties
Compounds with structural modifications on pyrazolo[1,5-a]pyrazine have been synthesized and studied for their anti-inflammatory properties. Specific alterations, such as the introduction of a longer side chain and substitution at particular positions, have shown significant anti-inflammatory activity. Notably, some derivatives, like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, demonstrated higher activity and a better therapeutic index than standard reference drugs, along with a lack of ulcerogenic activity, suggesting potential anti-ulcerogenic properties (Auzzi et al., 1983).
Antimicrobial Effects
Novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety have shown promising antimicrobial activity. Structural variations, such as the presence of one sulfone group, have been found to enhance the effectiveness against various bacteria and fungi, exceeding the activity of some reference drugs (Alsaedi et al., 2019).
Potential in Neurodegenerative Disorder Treatment
Novel spiro- and pyrazolo[1,5-c]quinazoline derivatives have been designed and synthesized as potential cholinesterase inhibitors. These compounds have shown moderate inhibitory activity against acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. Molecular docking studies further suggest that these compounds might have mechanisms of action similar to established Alzheimer's drugs (Gálvez et al., 2018).
Anti-HIV Potential
Pyrazolo[3,4-d]thiazole hybrids have been synthesized and studied for their potential as anti-HIV-1 NNRT inhibitors. The synthetic process involved the formation of various thiazole derivatives, and the resulting compounds were found to have potent RT inhibition activity, indicating their potential in HIV treatment (Kasralikar et al., 2019).
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(2)11-3-5-12(6-4-11)13-9-14-15(19)16-7-8-18(14)17-13/h3-10H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLPDPHIWGIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



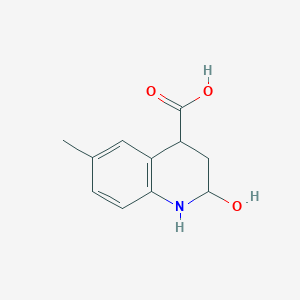
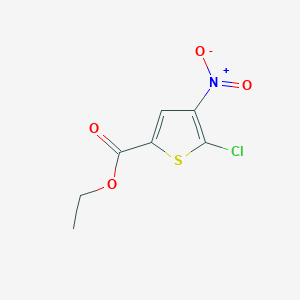
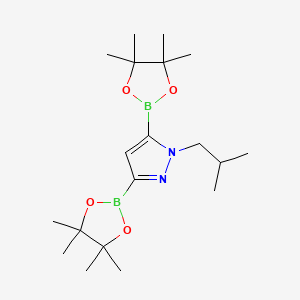
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)
![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B1396369.png)
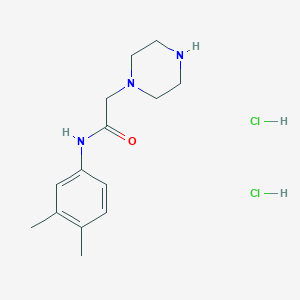

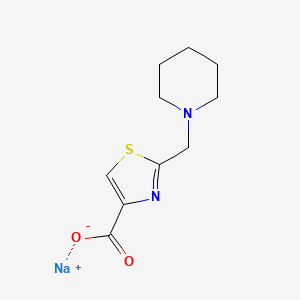
![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)
![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)
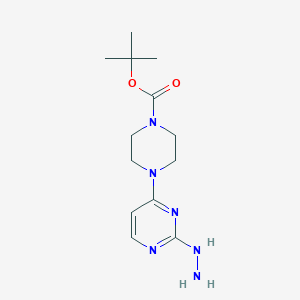
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)